molecular formula C14H14N4OS B11601749 N'-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11601749
M. Wt: 286.35 g/mol
InChI Key: UENWZSZNNDUNQW-RQZCQDPDSA-N
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Description

N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidin-2-ylsulfanyl group and a 3-methylphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3-methylbenzaldehyde with 2-(pyrimidin-2-ylsulfanyl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified using recrystallization or column chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-methoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(3-ethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(3-methylphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H14N4OS/c1-11-4-2-5-12(8-11)9-17-18-13(19)10-20-14-15-6-3-7-16-14/h2-9H,10H2,1H3,(H,18,19)/b17-9+

InChI Key

UENWZSZNNDUNQW-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC=CC=N2

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC=CC=N2

Origin of Product

United States

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